20-HETE Ethanolamide

Descripción general

Descripción

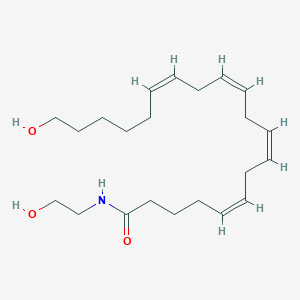

La etanol amida de 20-HETE, también conocida como 20-hidroxi-N-(2-hidroxietil)-5,8,11,14-eicosatetraenamida, es un metabolito del endocannabinoide anandamida. Este compuesto es parte de la clase de lípidos de N-aciletanol amida, que están presentes naturalmente en las membranas animales y vegetales. La etanol amida de 20-HETE es conocida por su interacción con los receptores cannabinoides, particularmente el receptor CB1 en el cerebro .

Métodos De Preparación

La síntesis de la etanol amida de 20-HETE implica el metabolismo de la anandamida por las enzimas del citocromo P450 en los microsomas del hígado y el riñón humanos. La enzima principal responsable de esta conversión es la P450 4F2, que oxida la anandamida para producir etanol amida de 20-HETE . Las condiciones de reacción suelen implicar el uso de microsomas del hígado y el riñón humanos, con una Km aparente de 0,7 μM para la formación de etanol amida de 20-HETE .

Análisis De Reacciones Químicas

La etanol amida de 20-HETE experimenta varias reacciones químicas, incluida la oxidación y la epoxidación. Los reactivos principales involucrados en estas reacciones son las enzimas del citocromo P450, que facilitan la oxidación de la anandamida para formar etanol amida de 20-HETE. Los productos principales de estas reacciones incluyen las etanol amidas de ácido hidroxieicosatetraenoico y las etanol amidas de ácido epoxieicosatrienoico . Estas reacciones son cruciales para la actividad biológica del compuesto y su interacción con los receptores cannabinoides.

Aplicaciones Científicas De Investigación

Renal Function and Hypertension

20-HETE plays a critical role in regulating renal function and vascular tone. It is produced in the kidneys by cytochrome P450 enzymes and is known to influence sodium transport and blood pressure regulation. Key findings include:

- Vasoconstriction : 20-HETE is a potent vasoconstrictor, contributing to increased peripheral vascular resistance and hypertension. Studies have demonstrated that upregulation of 20-HETE production is associated with oxidative stress and endothelial dysfunction in hypertensive models .

- Renoprotective Effects : Despite its vasoconstrictive properties, 20-HETE has been shown to exert renoprotective effects by opposing the actions of transforming growth factor-beta (TGF-β), which can promote renal damage in hypertensive conditions .

Table 1: Role of 20-HETE in Renal Function

| Function | Effect of 20-HETE |

|---|---|

| Sodium Transport | Inhibits Na+ transport in renal tubules |

| Vascular Tone | Potent vasoconstriction |

| Renal Protection | Opposes TGF-β effects |

Cardiovascular Health

The implications of 20-HETE in cardiovascular disease are profound, particularly regarding ischemic heart conditions:

- Calcium Channel Activation : Research indicates that 20-HETE enhances L-type calcium channel activity in cardiomyocytes through a mechanism involving NADPH oxidase-derived reactive oxygen species (ROS). This activation is mediated by protein kinase C (PKC), leading to increased intracellular calcium levels, which can exacerbate cardiac ischemia if dysregulated .

- Therapeutic Targeting : The modulation of 20-HETE levels presents a potential therapeutic avenue for treating cardiac ischemic diseases. Inhibitors or agonists targeting the synthesis of 20-HETE may provide new strategies for managing heart conditions .

Table 2: Effects of 20-HETE on Cardiovascular Health

| Mechanism | Result |

|---|---|

| NADPH Oxidase Activation | Increased superoxide production |

| Calcium Channel Activity | Enhanced L-type Ca2+ channel activity |

| Potential Therapeutic Targeting | New strategies for cardiac diseases |

Neurogenic Inflammation

Recent studies have identified a novel role for 20-HETE as an endogenous ligand for transient receptor potential vanilloid type 1 (TRPV1) channels, which are implicated in pain sensation and inflammation:

- C-Fibre Activation : Endogenously generated 20-HETE activates TRPV1 channels, leading to C-fibre activation and subsequent edema formation. This highlights the compound's involvement in neurogenic inflammation, suggesting that it may play a role in pain pathways and inflammatory responses .

Table 3: Role of 20-HETE in Neurogenic Inflammation

| Mechanism | Effect |

|---|---|

| TRPV1 Channel Activation | C-fibre activation leading to edema |

| Inflammatory Response | Implicated in pain pathways |

Mecanismo De Acción

La etanol amida de 20-HETE ejerce sus efectos principalmente a través de su interacción con los receptores cannabinoides, particularmente el receptor CB1 en el cerebro. Esta interacción activa las vías de señalización de proteínas G, lo que lleva a varios efectos biológicos, incluida la modulación del dolor, la inflamación y el tono vascular . El compuesto también influye en la actividad de las enzimas del citocromo P450, que juegan un papel crucial en su metabolismo y actividad biológica .

Comparación Con Compuestos Similares

La etanol amida de 20-HETE es única debido a su interacción específica con los receptores cannabinoides y su papel como metabolito de la anandamida. Los compuestos similares incluyen:

Ácido 20-hidroxieicosatetraenoico (20-HETE): Un potente eicosanoide vasoactivo involucrado en la regulación de la función vascular y la presión arterial.

Ácido 20-hidroxieicosapentaenoico (20-HEPE): Derivado del ácido eicosapentaenoico, es más eficiente que el 20-HETE para la activación de TRPV1, pero no produce dolor en modelos murinos.

Ácido 22-hidroxidocosahexaenoico (22-HDoHE): Derivado del ácido docosahexaenoico, también activa TRPV1, pero con diferentes efectos biológicos en comparación con el 20-HETE.

Estos compuestos comparten similitudes en sus vías metabólicas y actividades biológicas, pero difieren en sus interacciones específicas y efectos en varios receptores y enzimas.

Actividad Biológica

20-Hydroxyeicosatetraenoic acid (20-HETE) and its ethanolamide derivative, 20-HETE Ethanolamide, are significant lipid signaling molecules derived from the metabolism of arachidonic acid. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, physiological effects, and implications for health and disease.

1. Overview of this compound

This compound is classified as a N-(long-chain-acyl)ethanolamine and is recognized for its role as a human xenobiotic metabolite. It exhibits properties akin to endocannabinoids, influencing various physiological processes through cannabinoid receptors and other signaling pathways .

2.1 Vascular Effects

20-HETE is primarily known for its potent vasoconstrictive properties. It acts on vascular smooth muscle cells (VSMCs) via G-protein coupled receptors, particularly GPR75, leading to increased contractility and migration of these cells. Elevated levels of 20-HETE have been linked to hypertension due to its ability to enhance vascular resistance and alter endothelial function .

- Table 1: Effects of 20-HETE on Vascular Function

2.2 Interaction with TRPV1

Recent studies have identified 20-HETE as a novel activator of the transient receptor potential vanilloid 1 (TRPV1). This interaction suggests that 20-HETE can sensitize TRPV1 channels, enhancing their response to stimuli such as capsaicin and acidic pH, which may contribute to pain signaling pathways .

- Table 2: Interaction of 20-HETE with TRPV1

| Parameter | Effect | Reference |

|---|---|---|

| TRPV1 Activation | Direct activation and sensitization | |

| EC50 Value | 12.04 μM | |

| Capsazepine Sensitivity | Inhibition of responses |

3. Physiological Implications

The biological activities of this compound extend beyond vascular regulation, impacting renal function and inflammatory responses:

3.1 Renal Function

In renal physiology, 20-HETE has been shown to regulate sodium transporters such as NKCC2. The interplay between dietary factors (e.g., high-fat diet) and 20-HETE levels suggests that it plays a crucial role in sodium retention and blood pressure regulation .

3.2 Inflammation

Elevated levels of 20-HETE are associated with inflammatory processes, contributing to conditions such as cardiovascular diseases. Its role in promoting angiogenesis further underscores its potential involvement in tumor growth and metastasis .

4. Case Studies

Case Study: Hypertension Induction by Elevated 20-HETE Levels

In a murine model, overexpression of CYP4A12 (the enzyme responsible for synthesizing 20-HETE) led to significantly increased blood pressure (145 mmHg vs. 127 mmHg in wild-type mice). This study highlighted the direct correlation between elevated levels of 20-HETE and hypertension through mechanisms involving Rho-kinase activation and myosin light chain phosphorylation .

Case Study: TRPV1 Activation in Pain Models

In another study, the activation of TRPV1 by 20-HETE was investigated in sensory neurons. The results indicated that the lipid not only activates TRPV1 but also increases sensitivity to painful stimuli, suggesting a potential target for pain management therapies .

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-20-hydroxy-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c24-20-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(26)23-19-21-25/h1,3-4,6-7,9-10,12,24-25H,2,5,8,11,13-21H2,(H,23,26)/b3-1-,6-4-,9-7-,12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMZDMUHHZLRMH-DTLRTWKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=CCC=CCC=CCC=CCCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901145769 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

942069-11-6 | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942069-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-20-Hydroxy-N-(2-hydroxyethyl)-5,8,11,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901145769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20-HETE ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013630 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What enzymes are involved in the formation of 20-HETE ethanolamide, and where are they primarily found?

A1: The research paper identifies Cytochrome P450 (P450) enzymes, specifically P450 4F2, as the primary enzymes responsible for converting anandamide to 20-HETE EA []. P450 4F2 is found in both human kidney and liver microsomes [].

Q2: Does the liver metabolize anandamide differently than the kidney?

A2: Yes, while both liver and kidney microsomes produce 20-HETE EA from anandamide, the liver also generates additional metabolites. These include various EET-EA (epoxyeicosatrienoic acid ethanolamides) isomers, which are further metabolized to dihydroxy derivatives by microsomal epoxide hydrolase [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.